L-Asparagine(13C4)
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Overview
Description
L-Asparagine(13C4) is a stable isotope-labeled compound of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins. The compound is labeled with four carbon-13 isotopes, making it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Asparagine(13C4) can be synthesized through the amidation of L-Aspartic acid(13C4) with ammonia. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of L-Asparagine(13C4) often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 isotopes into their metabolic pathways, resulting in the production of L-Asparagine(13C4) with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
L-Asparagine(13C4) undergoes various chemical reactions, including:
Oxidation: L-Asparagine(13C4) can be oxidized to form L-Aspartic acid(13C4).
Reduction: Reduction reactions can convert L-Asparagine(13C4) to its corresponding amine.
Substitution: Substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: L-Aspartic acid(13C4)
Reduction: Corresponding amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
L-Asparagine(13C4) has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of amino acid metabolism.
Medicine: Utilized in research on cancer metabolism and the role of asparagine in tumor growth.
Industry: Applied in the production of labeled proteins and peptides for various industrial applications .
Mechanism of Action
L-Asparagine(13C4) exerts its effects primarily through its role as a substrate in protein synthesis. It is incorporated into proteins during translation, and its labeled carbon atoms allow researchers to track its incorporation and metabolism. The compound also plays a role in the synthesis of glycoproteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
L-Asparagine(15N2): Labeled with nitrogen-15 isotopes.
L-Asparagine(13C4,15N2): Labeled with both carbon-13 and nitrogen-15 isotopes.
L-Glutamine(13C4): Another amino acid labeled with carbon-13 isotopes .
Uniqueness
L-Asparagine(13C4) is unique due to its specific labeling with four carbon-13 isotopes, making it particularly useful for detailed metabolic studies and NMR spectroscopy. Its high isotopic purity and stability make it a valuable tool in various research fields .
Properties
Molecular Formula |
C4H10N2O4 |
---|---|
Molecular Weight |
154.10 g/mol |
IUPAC Name |
(2R)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1/i1+1,2+1,3+1,4+1; |
InChI Key |
RBMGJIZCEWRQES-RHLFNUBUSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13C](=O)O)N)[13C](=O)N.O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.